molecular formula C8H7ClN2O B13614176 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Cat. No.: B13614176
M. Wt: 182.61 g/mol
InChI Key: RUQKTJQGLOIYOU-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C8H7ClN2O. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a chloro group, a methoxy group, and an acetonitrile group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile typically involves the reaction of 6-chloro-2-methoxypyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of 2-(6-Chloro-2-methoxypyridin-3-yl)ethylamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The chloro and methoxy groups can interact with active sites, while the acetonitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile
  • 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile
  • (2-Chloro-6-methoxypyridin-3-yl)methanol

Uniqueness

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H7ClN2O/c1-12-8-6(4-5-10)2-3-7(9)11-8/h2-3H,4H2,1H3

InChI Key

RUQKTJQGLOIYOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CC#N

Origin of Product

United States

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